Product packaging for HEPARIN AMMONIUM SALT(Cat. No.:CAS No. 60800-63-7)

HEPARIN AMMONIUM SALT

Cat. No.: B1166721
CAS No.: 60800-63-7
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Description

Historical Trajectories of Heparin Discovery and Early Academic Investigations

The journey of heparin's discovery began in 1916 at Johns Hopkins University, where Jay McLean, a second-year medical student working under the guidance of William Henry Howell, isolated a fat-soluble anticoagulant from canine liver tissue. news-medical.net Howell later coined the term "heparin" in 1918, derived from the Greek word for liver, "hepar". news-medical.net Initially, the isolated substance was impure and differed from the heparin we know today. ahajournals.org

The 1930s marked a period of significant progress in heparin research. In 1935, Erik Jorpes at the Karolinska Institutet elucidated the polysaccharide structure of heparin. news-medical.net This breakthrough paved the way for the Swedish company Vitrum AB to produce the first heparin product for intravenous use in 1936. news-medical.net Concurrently, researchers at Connaught Medical Research Laboratories in Toronto, including Charles Best, David Scott, and Arthur Charles, developed improved methods for purifying and standardizing heparin, leading to a safer and more effective anticoagulant. news-medical.nethematology.org The first clinical trials of this purified heparin began in May 1935, confirming its efficacy and safety as a blood anticoagulant. news-medical.net These early investigations laid the foundation for the widespread use of heparin and spurred further research into its various forms and functions.

Significance of Ammonium (B1175870) Counterions in the Research and Handling of Heparin

The use of heparin in the form of its ammonium salt is particularly relevant in biochemical and analytical research. The primary advantage of using ammonium heparin lies in the nature of the ammonium cation (NH₄⁺) itself. In many biochemical assays, the presence of metal cations, such as sodium (Na⁺), can interfere with the analytical measurements. For instance, in the determination of blood sodium levels, the use of sodium heparin would introduce confounding variables. bioiberica.com Therefore, ammonium heparin is the preferred anticoagulant in such cases to ensure accurate measurements. bioiberica.com

Beyond avoiding direct ionic interference, the ammonium counterion imparts specific physicochemical properties to the heparin molecule. While heparin salts are generally soluble in water, the choice of counterion can subtly influence this and other characteristics. chemicalbook.commpbio.com For example, the formation of quaternary ammonium salts of heparin is a key step in certain chemical modifications, such as the preparation of low-molecular-weight heparins (LMWHs). nih.govpnas.org This process involves making the heparin soluble in organic solvents, which is achieved by replacing the inorganic cations with larger, lipophilic quaternary ammonium ions. pnas.orgacs.org

Furthermore, heparin ammonium salt is considered a suitable anticoagulant for a range of clinical chemistry tests, including the measurement of pH, blood gases, electrolytes, and ionized calcium, due to its minimal chelating properties and low cation concentration. bioiberica.com

Data on Heparin Salts

The following tables provide a comparative overview of the properties and applications of different heparin salts.

Table 1: Comparison of Common Heparin Salts in Research

Property Heparin Sodium Salt Heparin Lithium Salt This compound
Primary Use General anticoagulant, widely used in various applications. Anticoagulant for clinical chemistry; suitable for lithium level determination. Anticoagulant for clinical chemistry where sodium interference is a concern. bioiberica.com
Interference Interferes with sodium and some enzyme assays. Can interfere with lithium measurements. Minimal interference with electrolyte and trace element analysis. bioiberica.com

| Solubility | Highly soluble in water. chemicalbook.com | Soluble in water. | Highly soluble in water. ontosight.ai |

Table 2: Physicochemical Properties of Heparin and its Salts

Parameter Value/Description Source
Molecular Formula (Repeating Unit) C₁₂H₁₉NO₂₀S₃ wikipedia.org
Appearance White to off-white powder. mpbio.com
Solubility in Water (Ammonium Salt) 100 mg/mL, clear to hazy, faintly yellow to brownish-yellow. sigmaaldrich.com
Stability in Solution (Ammonium Salt) Stable in the pH range of 4-9 at room temperature or refrigerated. mpbio.com

| Hygroscopicity | Hygroscopic. | chemicalbook.com |

Properties

CAS No.

60800-63-7

Synonyms

HEPARIN AMMONIUM; HEPARIN AMMONIUM SALT; HEPARIN PORCINE AMMONIUM SALT; PORCINE HEPARIN, AMMONIUM; heparinammoniumsaltf.porcineintest.mucosa,~145u/mg; heparin ammonium from porcine*intestinal mucosa; Heparin ammonium salt from porcine intestinal mucosa

Origin of Product

United States

Structural Elucidation and Molecular Heterogeneity Studies of Heparin Ammonium Salt

Polysaccharide Microstructure Analysis

The microstructure of the heparin polysaccharide is intricate, characterized by variability in its fundamental building blocks, the pattern of chemical modifications, and its three-dimensional shape.

The heparin polymer is primarily composed of repeating disaccharide units. diva-portal.orgnih.gov The most common of these units consists of a uronic acid, typically α-L-iduronic acid (IdoA), linked to an α-D-glucosamine (GlcN) residue. mdpi.com However, the structure is not uniform. The major and most prevalent disaccharide unit is the trisulfated sequence composed of a 2-O-sulfated iduronic acid and a 6-O-sulfated, N-sulfated glucosamine (B1671600) [IdoA(2S)-GlcNS(6S)]. researchgate.netnih.govwikipedia.org This specific unit can make up as much as 85% of heparins from sources like beef lung and around 75% from porcine intestinal mucosa. wikipedia.org

Despite the predominance of this trisulfated unit, significant heterogeneity exists. Other disaccharide structures are interspersed along the chain, including those containing β-D-glucuronic acid (GlcA) or N-acetylglucosamine (GlcNAc). researchgate.net This sequence variability is not random; heparin chains are understood to have domain structures, with highly sulfated regions interspersed with less modified segments. nih.govumc.br The precise sequence and distribution of these varied disaccharide units contribute to the structural and functional diversity of heparin. pnas.org Research has identified at least 32 potential unique disaccharide units, making this class of compounds one of the most information-dense in biology. pnas.org

Table 1: Common Disaccharide Units Found in Heparin
AbbreviationStructurePrevalence
IdoA(2S)-GlcNS(6S)2-O-sulfo-α-L-iduronic acid linked to 2-deoxy-2-sulfamido-α-D-glucopyranosyl-6-O-sulfateMost common repeating unit (75-85%) wikipedia.org
GlcA-GlcNAcβ-D-glucuronic acid linked to 2-deoxy-2-acetamido-α-D-glucopyranosylMinor component, more common in heparan sulfate (B86663) researchgate.net
IdoA-GlcNSα-L-iduronic acid linked to 2-deoxy-2-sulfamido-α-D-glucopyranosylUndersulfated variant
IdoA(2S)-GlcNS2-O-sulfo-α-L-iduronic acid linked to 2-deoxy-2-sulfamido-α-D-glucopyranosylUndersulfated variant

The high degree of sulfation is a defining feature of heparin, contributing to its strong anionic character. Sulfate groups can be attached at several positions on the disaccharide units, leading to extensive positional isomerism. The primary sites of sulfation are:

The N-position of the glucosamine residue (N-sulfation).

The 2-O position of the uronic acid residue (primarily IdoA).

The 6-O position of the glucosamine residue. nih.gov

A rarer but functionally critical modification is the sulfation at the 3-O position of the glucosamine residue [GlcNS(3S)]. wikipedia.orgnih.gov This specific modification is a key component of the unique pentasaccharide sequence responsible for high-affinity binding to antithrombin III, a crucial interaction for heparin's anticoagulant activity. wikipedia.orgnih.gov

The differential placement of these sulfate groups along the polysaccharide chain generates a vast number of structural isomers. nih.govnih.gov Characterizing these sulfation patterns is essential for understanding structure-function relationships, but it presents a significant analytical challenge due to the inherent heterogeneity. nih.govnih.gov The specific pattern of sulfation can induce conformational changes around the glycosidic bonds, which in turn alters the molecule's biological function. nih.govnih.gov

Table 2: Major Sulfation Sites in Heparin
PositionMonosaccharide UnitFunctional Significance
N-positionGlucosamine (GlcN)Common modification, essential for many protein interactions. nih.gov
2-O positionIduronic Acid (IdoA)Contributes significantly to the overall negative charge and protein binding. nih.govnih.gov
6-O positionGlucosamine (GlcN)Important for interactions with various proteins, including selectins. mdpi.com
3-O positionGlucosamine (GlcN)Rare modification, but critical for high-affinity binding to antithrombin III. nih.gov

The heparin polysaccharide chain is not a rigid rod but a semi-flexible polymer with significant conformational freedom. researchgate.net Its three-dimensional structure in solution is dynamic and crucial for its interactions with proteins. A key element of this flexibility is the conformational equilibrium of the iduronic acid (IdoA) residues. The IdoA ring can exist in an equilibrium between two primary conformations: the chair (¹C₄) and the skew-boat (²S₀) forms. nih.gov This equilibrium can be influenced by the surrounding sulfation pattern and shifts upon protein binding, allowing the heparin chain to adapt its shape to fit different protein partners. oup.com

Oligosaccharide Fragment Characterization from Heparin Ammonium (B1175870) Salt

Due to the complexity and polydispersity of full-length heparin chains, structural analysis is often performed on smaller, more manageable oligosaccharide fragments.

To obtain defined oligosaccharide fragments, heparin chains are depolymerized using either enzymatic or chemical methods. nih.gov

Enzymatic Depolymerization : A common approach involves the use of bacterial enzymes called heparin lyases (or heparinases). nih.gov There are three main heparin lyases (I, II, and III), each with distinct substrate specificities, which cleave the polysaccharide chain at specific sites. nih.gov By treating heparin with a single lyase or a mixture of them, researchers can generate a pool of unsaturated disaccharides and larger oligosaccharides that can be used for compositional analysis and sequence mapping. nih.gov

Chemical Depolymerization : Chemical methods, such as controlled treatment with nitrous acid, can be used to selectively cleave the polymer at N-sulfated glucosamine residues. nih.govportlandpress.com Another chemical method is β-elimination, which involves treating a heparin ester with a base to cleave the chain at uronic acid residues. nih.gov

Chemoenzymatic Synthesis : For studies requiring structurally pure and defined oligosaccharides, chemoenzymatic synthesis has emerged as a powerful alternative. diva-portal.orgnih.govrsc.org This approach uses a combination of chemical synthesis and recombinant biosynthetic enzymes (like glycosyltransferases and sulfotransferases) to build heparin oligosaccharides with precise lengths and sulfation patterns. diva-portal.orgrsc.org

The mixtures of oligosaccharides generated from heparin depolymerization are highly complex, often containing numerous isomers. nih.gov Separating and identifying these species is a significant analytical challenge. A variety of high-resolution separation and analytical techniques are employed:

High-Performance Liquid Chromatography (HPLC) : Techniques such as strong anion-exchange chromatography (SAX-HPLC) and ion-pairing reversed-phase (IPRP) HPLC are widely used to separate oligosaccharides based on their size and charge (i.e., degree of sulfation). nih.govnih.gov

Mass Spectrometry (MS) : Electrospray mass spectrometry (ESMS) is a key technique for determining the composition (monosaccharide units and number of sulfates) of oligosaccharide fractions. nih.gov The use of heparin ammonium salts is particularly advantageous in ESMS as it improves the analysis of mixed components. nih.gov

Tandem Mass Spectrometry (MS/MS) : MS/MS is used to fragment the separated oligosaccharide ions to gain sequence information and differentiate between isomers. nih.gov

Ion Mobility Mass Spectrometry (IMMS) : This advanced technique separates ions not only by their mass-to-charge ratio but also by their shape and size (collisional cross-section). IMMS has proven successful in separating and characterizing heparin octasaccharide isomers based on their distinct three-dimensional conformations in the gas phase. nih.govnih.gov

These sophisticated analytical strategies are essential for deciphering the complex structural heterogeneity of heparin and linking specific structural motifs to their biological functions. nih.govnih.gov

Synthesis and Chemical Modification Pathways of Heparin Ammonium Salt and Its Analogs

Chemical Synthesis and Semisynthesis Methodologies

The structural complexity of heparin, characterized by its specific sequence of monosaccharides and varied sulfation patterns, makes its complete chemical synthesis a formidable challenge. nih.gov Methodologies often focus on creating smaller, well-defined oligosaccharide sequences or using existing polysaccharides as starting materials.

The foundation of heparin synthesis lies in the creation of monosaccharide and disaccharide "building blocks" that can be sequentially assembled. These synthons must have strategically placed protecting groups to control the stereochemistry of glycosidic linkages and to allow for regioselective sulfation at later stages. nih.gov

Key strategies include:

De Novo Synthesis from Monosaccharides: This approach involves synthesizing suitably derivatized versions of heparin's constituent monosaccharides, primarily D-glucosamine, D-glucuronic acid, and L-iduronic acid. nih.gov For instance, researchers have reported the synthesis of 48 distinct heparin-related disaccharide building blocks, providing a toolkit for assembling diverse oligosaccharide libraries. acs.org Acyl groups like benzoyl are often used to protect hydroxyl positions destined for sulfation, while benzyl (B1604629) ethers serve as persistent protecting groups for other hydroxyls. nih.gov

Modular Assembly: A general and effective strategy involves the creation of di- and trisaccharide modules from six key monosaccharide building blocks (e.g., four differentially protected glucosamines, one glucuronic acid, and one iduronic acid). nih.gov These larger modules are then coupled to expedite the construction of longer oligosaccharide chains. nih.gov Controlling the stereochemistry, particularly the α-glucosamine linkage, is a critical challenge often addressed by imposing conformational constraints on the uronic acid glycosyl acceptors. nih.gov

Table 1: Examples of Synthetic Building Blocks for Heparin Synthesis

Building Block Type Precursor(s) Key Synthetic Features Reference
Disaccharide Modules Differentially protected glucosamines, glucuronic acid, iduronic acid Modular strategy for stereoselective synthesis. nih.gov
48 Disaccharide Library D-glucose, D-glucosamine Strategic placement of acyl (e.g., benzoyl) and benzyl protecting groups for regioselective sulfation. nih.govacs.org

A prominent example of successful total synthesis is Fondaparinux, a synthetic pentasaccharide that represents the minimal antithrombin-binding sequence of heparin. nih.gov The synthesis of such molecules is typically achieved through a convergent, multi-step chemical process starting from simpler carbohydrates. nih.gov

General approaches to chain elongation include:

Linear Synthesis: This method involves the sequential addition of monosaccharide or disaccharide building blocks to a growing chain, mimicking the natural biosynthetic pathway. nih.gov

Convergent Synthesis: This strategy involves synthesizing separate oligosaccharide fragments (e.g., di- or trisaccharides) which are then coupled together to form the final, larger molecule. nih.gov

Polymer-Supported Synthesis: To simplify purification, oligosaccharide chains can be assembled on a solid polymer support, a technique adapted from peptide synthesis. researchgate.net

Despite progress, the total synthesis of polysaccharide chains equivalent in length to unfractionated heparin remains beyond current practical capabilities. diva-portal.org

Chemical modification of the completed heparin polysaccharide allows for the modulation of its biological properties and the introduction of new functionalities. These methods can alter sulfation patterns or attach molecules for specific applications like surface immobilization.

Common derivatization methods include:

Modulation of Sulfation: Specific sulfate (B86663) groups can be selectively removed or added. For example, 2-O and 3-O-sulfate groups can be removed, or N-sulfate groups can be replaced with N-acetyl groups to study how these changes affect biological activity. nih.govresearchgate.net Regioselective 6-O-sulfation can be achieved by treating a desulfated heparin precursor (as a tributylammonium (B8510715) salt) with a pyridine (B92270) sulfur trioxide complex. mdpi.com

Carboxyl Group Modification: The carboxyl groups of the uronic acid residues can be modified, for instance, by reaction with amino-containing compounds in the presence of a coupling agent like 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC). researchgate.net This allows for the attachment of various molecules to the heparin backbone.

Derivatization for Analysis: For structural sequencing, labile sulfate groups can be replaced with more stable chemical tags. One method involves a sequence of permethylation, desulfation, and trideuteroacetylation, which allows for detailed structural analysis by mass spectrometry without losing information about the original sulfation sites. nih.govspringernature.com

Immobilization: Heparin can be covalently attached to surfaces to create biocompatible materials. This is a form of functionalization where the entire polysaccharide is derivatized for attachment, for example, by activating it and linking it to amino or carboxyl groups on a polymer surface. nih.gov

Controlled Depolymerization Techniques of Heparin Ammonium (B1175870) Salt

Controlled depolymerization of unfractionated heparin is the primary method for producing low-molecular-weight heparins (LMWHs). nih.govmdpi.com These techniques break the long polysaccharide chains into smaller, defined fragments.

Several chemical methods are used to cleave the glycosidic linkages within the heparin chain. google.com Each method has a distinct mechanism and produces fragments with characteristic structural features.

Nitrous Acid Depolymerization: This method involves treating heparin with a nitrosating agent like nitrous acid. It targets the N-sulfated glucosamine (B1671600) residues, leading to deaminative cleavage of the polysaccharide chain. The process typically results in the formation of an anhydromannitol residue at the reducing end of the newly formed fragments. nih.govnih.gov

Alkaline β-Elimination: This process is used to produce LMWHs like enoxaparin. It begins with the formation of a benzyl ester of heparin. Subsequent treatment with a base under heat promotes a β-elimination reaction, cleaving the polysaccharide chain. nih.govmdpi.com A characteristic feature of the resulting fragments is the formation of a carbon-carbon double bond at the non-reducing end. mdpi.com A specific patented method describes the depolymerization of a fully salified quaternary ammonium salt of heparin by treating it with a quaternary ammonium hydroxide (B78521) in a non-aqueous polar solvent. google.com

Oxidative Depolymerization: This method uses free radicals, often generated from hydrogen peroxide (H₂O₂) with or without metal ion catalysts, to cleave the heparin chain. nih.govgoogle.com The reaction proceeds through the random scission of glycosidic linkages. nih.govresearchgate.net This technique can be controlled to achieve a desired level of degradation and is useful for analytical purposes, such as detecting contaminants, as it can degrade polysaccharides that are resistant to enzymatic methods. acs.org

Table 2: Comparison of Chemical Depolymerization Methods for Heparin

Method Key Reagents Mechanism Key Product Feature(s) Reference(s)
Nitrous Acid Cleavage Nitrous acid (HNO₂) Deaminative cleavage at N-sulfated glucosamine Anhydromannitol residue at reducing end nih.govnih.gov
Alkaline β-Elimination Base (e.g., NaOH) on a heparin benzyl ester β-elimination at the esterified uronic acid Δ4,5-unsaturated uronic acid at non-reducing end nih.govmdpi.com
Oxidative Cleavage Hydrogen peroxide (H₂O₂), often with Cu²⁺ Free radical-mediated scission of glycosidic linkages Random fragmentation, retains primary structure google.comacs.org

Enzymatic methods offer a high degree of specificity for cleaving heparin chains, allowing for the generation of well-defined oligosaccharide fragments. The primary enzymes used for this purpose are heparin lyases (also known as heparinases), which are produced by bacteria such as Flavobacterium heparinum. nih.gov

Heparin lyases operate via a β-elimination mechanism, which cleaves the glycosidic linkage and results in the formation of a characteristic Δ4,5-unsaturated double bond on the uronic acid residue at the new non-reducing end. nih.govneb.com This unsaturated product has a strong UV absorbance at 232 nm, which is useful for monitoring the reaction and quantifying the products. neb.com

There are three main classes of heparin lyases, each with distinct substrate specificities:

Heparin Lyase I (Heparinase I): This enzyme is highly specific and preferentially cleaves heparin chains at linkages within highly sulfated domains, particularly those containing a 2-O-sulfated iduronic acid. nih.govnih.gov

Heparin Lyase II (Heparinase II): This enzyme exhibits broad specificity and can cleave linkages in regions of both high and low sulfation, acting on sequences containing both iduronic and glucuronic acid. neb.comnih.govnih.gov

Heparin Lyase III (Heparinase III): This enzyme is most active on less sulfated regions of heparin and heparan sulfate, typically cleaving linkages adjacent to glucuronic acid residues. neb.comnih.gov

By using these enzymes individually or in combination, researchers can selectively fragment heparin into oligosaccharides for detailed structural analysis or for the production of LMWHs with specific terminal structures. neb.comresearchgate.netnih.gov

Table 3: Specificity of Common Heparin Lyases

Enzyme EC Number Primary Substrate Specificity Reference(s)
Heparin Lyase I 4.2.2.7 Highly sulfated regions, particularly linkages to 2-O-sulfated iduronic acid (IdoA2S). nih.govnih.gov
Heparin Lyase II N/A Broad specificity; acts on both highly and poorly sulfated regions containing IdoA or GlcA. nih.govnih.gov

Biosynthetic Pathway Mimicry and Enzymatic Engineering for Heparin Analog Production

The production of heparin analogs through the mimicry of biosynthetic pathways and enzymatic engineering represents a significant advancement in creating safer and more consistent alternatives to animal-derived heparin. pnas.orgyoutube.com This approach, often termed chemoenzymatic synthesis, leverages a combination of chemical steps and the use of recombinant biosynthetic enzymes to construct heparin-like molecules with defined structures and biological activities. rsc.orgnih.gov

The core strategy of this methodology is to replicate the natural heparin/heparan sulfate (HS) biosynthetic pathway in vitro. tandfonline.comnih.gov This process begins with a non-sulfated polysaccharide backbone, which is then sequentially modified by a series of engineered enzymes to introduce the characteristic structural features of heparin, such as N-sulfation, C5-epimerization of glucuronic acid to iduronic acid, and various O-sulfations. nih.govnih.gov

A common starting material for this process is heparosan, a polysaccharide produced by bacteria such as Escherichia coli K5, which has the same repeating disaccharide backbone as heparin. pnas.orgnih.gov This bacterial polysaccharide undergoes initial chemical modifications, including N-deacetylation and N-sulfonation, to create an intermediate that is a suitable substrate for the subsequent enzymatic modifications. pnas.orgnih.gov

The enzymatic steps that follow utilize a suite of recombinant enzymes that are key to the natural biosynthesis of heparin. tandfonline.comnih.gov These enzymes are often engineered for enhanced stability, activity, and ease of production in heterologous expression systems like E. coli. pnas.org For instance, the transmembrane domains of these enzymes, which are naturally found in the Golgi apparatus, are often truncated to produce soluble and active forms. pnas.org Furthermore, techniques such as immobilizing the enzymes on solid supports can improve their reusability and simplify the purification of the final product. nih.govnih.gov

This chemoenzymatic approach offers several advantages over traditional methods. It allows for a high degree of control over the structure of the resulting heparin analogs, enabling the synthesis of molecules with specific sulfation patterns and chain lengths. rsc.orgrsc.org This precision is crucial for developing next-generation heparin-based drugs with improved therapeutic profiles, such as ultra-low molecular weight heparins (ULMWHs) and low-molecular weight heparins (LMWHs). rsc.orgrpi.edu By avoiding animal-derived materials, this method also mitigates the risks of contamination and supply chain vulnerabilities that have impacted traditional heparin production. pnas.orgyoutube.com

The successful synthesis of bioengineered heparin that is chemically and biologically similar to porcine-derived unfractionated heparin (UFH) and its conversion to an enoxaparin-like LMWH has been demonstrated on a gram scale. pnas.org This underscores the potential of biosynthetic pathway mimicry and enzymatic engineering to provide a sustainable and reliable source of heparin and its analogs. pnas.orgnih.gov

Key Enzymes in the Chemoenzymatic Synthesis of Heparin Analogs

The chemoenzymatic synthesis of heparin analogs relies on the coordinated action of several key biosynthetic enzymes. These enzymes are responsible for the specific modifications of the polysaccharide backbone that give heparin its unique structure and anticoagulant activity. The table below details some of the critical enzymes involved in this process.

Enzyme ClassSpecific Enzyme(s)Source Organism (for recombinant production)Catalytic Function
Glycosyltransferases Exostosin 1 (EXT1), Exostosin 2 (EXT2)MammalianElongation of the polysaccharide chain by alternating addition of Glucuronic Acid (GlcA) and N-acetylglucosamine (GlcNAc). pnas.org
N-deacetylase/N-sulfotransferase NDST-1, NDST-2MammalianRemoves acetyl groups from GlcNAc residues and adds sulfo groups to the resulting amino groups to form N-sulfoglucosamine (GlcNS). nih.govnih.gov
C5-Epimerase Glucuronyl C5-epimerase (C5-epi)MammalianConverts D-glucuronic acid (GlcA) residues to L-iduronic acid (IdoA) residues within the polysaccharide chain. pnas.orgnih.gov
O-Sulfotransferases (OSTs) 2-O-sulfotransferase (2-OST)MammalianAdds a sulfo group to the 2-hydroxyl position of IdoA and, to a lesser extent, GlcA residues. nih.govresearchgate.net
6-O-sulfotransferase (6-OST)MammalianAdds a sulfo group to the 6-hydroxyl position of GlcNS residues. nih.gov
3-O-sulfotransferase (3-OST)MammalianAdds a sulfo group to the 3-hydroxyl position of specific GlcNS residues, creating the binding site for antithrombin III. nih.gov

Expression Systems for Recombinant Heparin Biosynthetic Enzymes

The production of active and stable recombinant enzymes is a cornerstone of the chemoenzymatic approach. Various expression systems have been utilized to produce the necessary quantities of these enzymes for the synthesis of heparin analogs. The choice of expression system can significantly impact the yield, solubility, and activity of the recombinant enzymes.

Expression SystemAdvantagesChallengesExamples of Enzymes Produced
Escherichia coli Rapid growth, low cost, well-established genetic tools. pnas.orgProduction of soluble and active forms of mammalian enzymes can be difficult; lack of post-translational modifications. pnas.orgTruncated and modified forms of C5-epimerase and sulfotransferases. pnas.org
Yeast (e.g., Pichia pastoris) Capable of some post-translational modifications, high-density cell culture.Potential for hyperglycosylation, which may affect enzyme activity.Metabolic engineering of yeast for heparin production has been explored. pnas.org
Insect Cells (e.g., Sf9) Good for expressing complex eukaryotic proteins, proper protein folding. nih.govHigher cost and more complex culture conditions compared to E. coli.Various sulfotransferases and C5-epimerase.
Mammalian Cells (e.g., CHO, HEK293) Provides the most "native" environment for protein folding and post-translational modifications. pnas.orgSlow growth, high cost, complex culture requirements. researchgate.netMetabolic engineering of mammalian cells for heparin production has been attempted. pnas.org

Advanced Analytical Methodologies for Heparin Ammonium Salt Characterization

Mass Spectrometry (MS) for Compositional and Structural Profiling

Mass spectrometry has emerged as a powerful tool for the analysis of heparin, providing insights into its composition, sequence, and isomeric differences. The inherent structural diversity and high polarity of heparin present significant analytical challenges, but various MS techniques have been optimized to address these complexities.

Electrospray Ionization Mass Spectrometry (ESI-MS) of Heparin Ammonium (B1175870) Salts

Electrospray ionization mass spectrometry (ESI-MS) is a cornerstone technique for deriving compositional information from heparin oligosaccharide mixtures. The use of heparin as ammonium salts has been shown to be superior to sodium salts, especially for the analysis of mixed components, as it enhances the quality of the mass spectra. nih.gov This soft ionization technique allows for the analysis of heparin fragments, ranging from tetrasaccharides to larger oligosaccharides, providing a close representation of their constituent composition. nih.gov

ESI-MS can identify not only the known and expected structures within a heparin sample but also previously unreported oligosaccharides. nih.gov The high sensitivity of ESI-MS enables the detection of low picomole amounts of oligosaccharides, making it a valuable tool for the detailed compositional mapping of heparin digests. nih.gov For instance, in the analysis of a hexasaccharide fraction, ESI-MS can resolve multiple major mass peaks that correspond to the known hexasaccharide structures. nih.gov

MALDI-TOF MS Applications for Heparin Oligosaccharides

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is a central technique in glycomics and has been successfully applied to the analysis of heparin oligosaccharides. rsc.orgacs.org The analysis of highly sulfated glycosaminoglycans like heparin by MALDI-MS can be challenging due to their charge and size; however, optimized strategies have been developed to overcome these issues. rsc.org

The choice of matrix is critical for successful MALDI-MS analysis of heparin. Crystalline matrices, such as norharmane, and ionic liquid matrices have been employed for the analysis of heparin di-, tetra-, hexa-, and decasaccharides with varying degrees of sulfation. rsc.org Ionic liquid matrices can provide information about the maximum number of sulfate (B86663) groups, while MALDI-TOF/TOF MS/MS experiments using norharmane can help determine the nature of the glycosidic backbone and the position of N-acetylated residues. rsc.org To limit in-source desulfation, a common issue in the analysis of sulfated compounds, heparin fragments can be non-covalently bound to basic peptides of a known mass. nih.gov

Tandem Mass Spectrometry (MS/MS and MSn) for Detailed Structural Assignments

Tandem mass spectrometry (MS/MS or MSn) is an indispensable technique for the detailed structural elucidation of heparin oligosaccharides. acs.org This method involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID) or other activation methods, and the analysis of the resulting product ions. acs.org The fragmentation patterns provide crucial information about the sequence of monosaccharide residues, the connectivity of the glycosidic bonds, and the locations of sulfate and acetyl groups. researchgate.net

A significant challenge in the MS/MS analysis of heparin is the lability of the sulfate groups, which can lead to the predominant loss of SO₃ and interfere with the assignment of sulfation sites. researchgate.netrsc.org To mitigate this, strategies such as the complexation of heparin oligosaccharides with calcium ions have been developed. This approach stabilizes the sulfate groups, leading to an increase in the relative abundance of backbone cleavage ions that are more informative for structural determination. rsc.org Fragmentation of different precursor ion charge states can also produce complementary structural data. rsc.org

Ion Mobility Mass Spectrometry for Heparin Isomer Differentiation

Ion mobility mass spectrometry (IM-MS) has emerged as a powerful technique for the separation and differentiation of heparin isomers that are often indistinguishable by conventional mass spectrometry alone. nih.gov This method separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation. nih.gov Isomers of heparin with varying sulfation patterns or differing in the content of glucuronic acid and iduronic acid can exhibit distinct structural conformations, which translate to different arrival time distributions in the ion mobility cell. nih.gov

For example, IM-MS has been successfully used to distinguish heparin octasaccharide isomers with different sulfation patterns. nih.gov Subsequent tandem mass spectrometry of the separated isomers can then provide further structural distinction. nih.gov This capability is crucial for understanding the structure-function relationships of heparin, as even subtle isomeric differences can lead to significant variations in biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure and dynamics of heparin oligosaccharides. While mass spectrometry excels at providing compositional and sequencing data, NMR is unparalleled in its ability to determine the anomeric configuration of glycosidic linkages and the precise location of functional groups like sulfates.

1D and 2D NMR for Glycosidic Linkage and Sulfation Position Assignment

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the structural characterization of heparin. 1D ¹H NMR spectra provide a unique fingerprint for a heparin sample, with signals corresponding to specific protons in the sugar rings. nih.gov However, due to the structural complexity and signal overlap in larger oligosaccharides, 2D NMR techniques are often required for complete assignment. nih.gov

2D NMR experiments such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), and Nuclear Overhauser Effect Spectroscopy (NOESY) are used to establish through-bond and through-space proton-proton connectivities, which are essential for assigning the spin systems of individual monosaccharide residues and determining the sequence and linkage positions. rsc.org Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons, providing valuable information on the chemical environment of each C-H pair. nih.govnih.gov

The chemical shifts of protons and carbons in the NMR spectrum are highly sensitive to the local chemical environment. The presence and position of sulfate groups significantly influence the chemical shifts of nearby nuclei. For instance:

N-sulfation of a glucosamine (B1671600) residue causes a characteristic upfield shift of the H2 proton signal and a downfield shift of the H1 proton signal compared to an N-acetylated glucosamine.

2-O-sulfation of an iduronic acid residue leads to a downfield shift of both the H1 and H2 proton signals.

6-O-sulfation of a glucosamine residue results in a downfield shift of the H6 and H6' proton signals.

The presence of a 3-O-sulfo group on a glucosamine residue can be confirmed by correlations observed in a COSY spectrum. nih.gov

These predictable effects of sulfation on chemical shifts allow for the precise assignment of sulfation patterns along the heparin chain.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Anomeric Positions in Heparin-related Oligosaccharides

ResidueNeighboring Residue (Reducing End)Anomeric ¹H (ppm)Anomeric ¹³C (ppm)
GlcNSGlcA5.5297.0
GlcNS6SGlcA5.5297.1
GlcNSIdoA(2S)5.2497.3
GlcNS6SIdoA(2S)5.3396.2
GlcNAcGlcA5.3296.8
GlcAGlcNS~4.5~100
IdoA2SGlcNS/GlcNS6S5.1899.0
IdoAGlcN4.95101.5
Data compiled from representative findings in the literature. Actual chemical shifts can vary slightly based on solvent, temperature, and the full oligosaccharide sequence.

Studies of Heparin Ammonium Salt Conformation in Solution

The three-dimensional structure of heparin in solution is critical to its biological function, governing its interactions with proteins. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the conformational dynamics of this compound.

High-field NMR studies on heparin-like oligosaccharides have provided detailed insights into the conformational freedom of their constituent monosaccharide rings, particularly α-L-idopyranosyluronic acid (IdoA). researchgate.net These studies reveal that the IdoA ring can exist in equilibrium between multiple forms, including the ¹C₄ and ⁴C₁ chair conformations and the ²S₀ skew-boat conformation. researchgate.net The presence of an ammonium group, as a counterion or as part of a substituent, can significantly influence this equilibrium, leading to deformations of the ring structure. researchgate.net

Conformational analysis is performed by measuring key NMR parameters. Three-bond J-coupling constants (³J) are used to calculate dihedral angles within the sugar rings, while Nuclear Overhauser Effect (NOE) resonances provide information on inter-proton distances, defining the orientation of adjacent rings. nih.govresearchgate.net These experimental data are often used in conjunction with molecular dynamics (MD) simulations to generate and refine structural models of heparin in solution. nih.gov For instance, the solution conformation of a heparin-derived tetrasaccharide was extensively investigated using ¹H- and ¹³C-NMR, defining not only the ring conformations but also the orientation of one ring relative to another through inter-ring NOEs. researchgate.net

Furthermore, ion mobility mass spectrometry has demonstrated that different isomeric structures of heparin oligosaccharides possess distinct structural conformations in the gas phase, which can be correlated to their solution-state behavior and facilitates their chromatographic separation. nih.govusp.org

Table 1: NMR Parameters for Heparin Conformational Analysis
NMR ParameterInformation DerivedApplication in Heparin Analysis
3J-Coupling ConstantsDihedral AnglesDetermination of individual sugar ring conformations (e.g., ¹C₄, ⁴C₁, ²S₀). nih.gov
Nuclear Overhauser Effect (NOE)Inter-proton DistancesCalculation of distances between protons, defining the orientation of adjacent saccharide rings. nih.govresearchgate.net
13C Spin-Lattice Relaxation (T₁)Molecular MotionProvides insights into the dynamics and flexibility of the polysaccharide chain. researchgate.net

High-Resolution Chromatographic Separation Techniques

Chromatography is indispensable for the analysis of heparin due to its polydispersity and structural heterogeneity. nih.gov Various high-resolution techniques are employed to separate heparin chains based on size, charge, and composition.

Strong Anion Exchange (SAX) chromatography is a powerful technique for the separation of highly sulfated polysaccharides like heparin. It separates molecules based on the strength of their interaction with a positively charged stationary phase, which is directly related to the number and arrangement of negatively charged sulfate and carboxyl groups on the heparin chain. nih.govusp.org

SAX-HPLC methods are widely used for purity analysis, particularly for the detection and quantification of structurally related impurities such as dermatan sulfate (DS) and the contaminant oversulfated chondroitin (B13769445) sulfate (OSCS). nih.govnih.gov The separation is typically achieved using a salt gradient elution, for example, with sodium chloride or sodium perchlorate, to displace the bound heparin from the column. nih.govamericanlaboratory.com Polymer-based SAX columns are often preferred over silica-based ones due to their enhanced stability and reproducibility in long-term use. nih.gov The United States Pharmacopeia (USP) selected SAX-HPLC for heparin characterization due to its high resolving power for heparin and potential contaminants. usp.org

Table 2: Typical SAX-HPLC Method Parameters for Heparin Analysis
ParameterDescriptionReference
Stationary PhasePolymer-based strong anion exchange resin (e.g., diethylaminoethyl group bound polymer). nih.govmhlw.go.jp
Mobile Phase ALow salt buffer (e.g., 50 mM NaH₂PO₄ or 0.125 M NaCl). nih.govamericanlaboratory.com
Mobile Phase BHigh salt buffer (e.g., 2.0 M NaClO₄ in 50 mM NaH₂PO₄ or 2.5 M NaCl). nih.govamericanlaboratory.com
ElutionLinear gradient from low to high salt concentration. americanlaboratory.comwaters.com
DetectionUV absorbance at ~202-215 nm. nih.govmhlw.go.jpwaters.com

A significant advancement in heparin analysis is the use of volatile salts, such as ammonium bicarbonate, as the eluent in SAX chromatography. nih.gov This approach, termed Volatile Salt Chromatography, offers two primary advantages. First, the volatile nature of the salt allows for its easy removal by evaporation (lyophilization), which circumvents the need for subsequent desalting steps that can lead to sample loss. nih.govamericanlaboratory.com This makes the collected fractions directly compatible with mass spectrometry (MS) analysis. nih.govamericanlaboratory.com

Second, the use of ammonium-based buffers can improve chromatographic resolution. nih.gov The ammonium ion can engage in conformational coordination across the sulfate groups of the heparin chain, which, combined with its weaker dissociation compared to sodium ions, enhances the separation of isomeric structures. nih.govusp.org Studies have consistently shown that ammonium salts are superior to sodium salts for the analysis of heparin oligosaccharides by electrospray mass spectrometry (ESMS), providing better signal quality and compositional information. nih.gov

Size Exclusion Chromatography (SEC), also known as gel permeation chromatography, is the principal method for determining the molecular weight (MW) distribution and polydispersity of heparin preparations. usp.orgmdpi.com This technique separates molecules based on their hydrodynamic volume in solution as they pass through a column packed with porous gel particles. usp.org Larger molecules are excluded from the pores and elute earlier, while smaller molecules penetrate the pores to varying extents and elute later.

For heparin, SEC analysis is complicated by the molecule's high negative charge, which can cause charge repulsion effects with the column matrix, influencing elution volumes. researchgate.net Therefore, mobile phase conditions must be carefully optimized to minimize these non-ideal interactions. waters.com SEC is crucial for characterizing both unfractionated heparin (UFH) and low-molecular-weight heparins (LMWHs), with appropriate calibration being essential for accurate MW determination. mdpi.com The technique can be coupled with multiple detectors, such as refractive index and multi-angle light scattering (MALLS) detectors, to obtain absolute molecular weight information without the need for column calibration. usp.org

High-Performance Liquid Chromatography (HPLC) serves as the foundational platform for the chromatographic techniques described above and is the most prevalent technique for assessing the purity and composition of heparin. nih.gov When coupled with enzymatic digestion, HPLC can provide detailed compositional analysis. Heparin is depolymerized into its constituent disaccharides and smaller oligosaccharides using a cocktail of heparinase enzymes (I, II, and III). researchgate.net The resulting mixture of fragments is then separated, typically by SAX-HPLC, and the individual components are quantified to build a compositional fingerprint of the original heparin sample. researchgate.net

For purity analysis, HPLC methods, particularly SAX-HPLC, are validated to detect and quantify low levels of impurities. americanlaboratory.com For example, methods have been developed with a limit of detection (LOD) for OSCS as low as 0.03% and for dermatan sulfate at 0.1%. nih.govnih.gov This high sensitivity is critical for ensuring the quality and safety of heparin active pharmaceutical ingredients (APIs). americanlaboratory.com

Spectroscopic and Biophysical Methods for Molecular Conformation and Interaction Analysis

Beyond chromatography, a suite of spectroscopic and biophysical techniques is employed to probe the higher-order structure of this compound and its interactions with other molecules.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed in section 4.2.2, NMR is a cornerstone for structural analysis. nih.gov One-dimensional (1D) ¹H-NMR is a standard identification test in pharmacopeial monographs. researchgate.net More advanced two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, provide more detailed information by correlating proton and carbon signals. researchgate.net HSQC can be used to determine the quantitative composition of heparin, identifying and measuring the percentage of different monosaccharide and disaccharide units within the intact polymer chain. researchgate.netresearchgate.netbruker.com

Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflection (ATR)-FTIR offers a rapid, user-friendly, and economical method for characterizing heparin. researchgate.net It can distinguish heparin samples based on key structural features, including levels of sulfation and associated conformational changes, without extensive sample preparation. researchgate.net

Biophysical Methods: Biophysical techniques are essential for quantifying the interactions between heparin and its protein binding partners, which is fundamental to its biological activity.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events. This allows for the determination of key thermodynamic parameters of the heparin-protein interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n). nih.gov

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free optical biosensor technique used to monitor biomolecular interactions. peerj.com In a typical experiment, heparin is immobilized on a sensor surface, and the binding of a protein flowed over the surface is measured, providing kinetic data on the association and dissociation rates of the complex. peerj.com

Biolayer Interferometry (BLI): Similar to SPR, BLI is another optical biosensor technique that measures molecular interactions in real-time. frontiersin.org It has been successfully applied to develop competitive binding assays to investigate the binding affinity of heparin and its derivatives to proteins like Platelet Factor 4 (PF4). frontiersin.org

Table 3: Compound Names Mentioned
Compound Name
This compound
Ammonium Bicarbonate
Dermatan Sulfate (DS)
Chondroitin Sulfate
Oversulfated Chondroitin Sulfate (OSCS)
α-L-idopyranosyluronic acid (IdoA)
Sodium Chloride
Sodium Perchlorate
Sodium Phosphate
Platelet Factor 4 (PF4)
Fondaparinux Sodium

Molecular Interactions and Fundamental Biochemical Recognition Studies

Investigation of Heparin Ammonium (B1175870) Salt Binding with Non-Enzymatic Biomolecules

The interaction between heparin and proteins is a cornerstone of many biological processes. These interactions are primarily non-covalent and are governed by a combination of electrostatic forces, hydrogen bonding, and van der Waals interactions. portlandpress.com The high negative charge density of heparin, resulting from its numerous sulfate (B86663) and carboxyl groups, is a key driver of these interactions. nih.gov

The binding of proteins to heparin is predominantly driven by ionic interactions. portlandpress.com The negatively charged sulfate and carboxyl groups on the heparin chain interact with positively charged amino acid residues, such as lysine and arginine, on the protein's surface. nih.gov This interaction is not merely a random electrostatic attraction; many proteins with high isoelectric points bind to heparin at distinct sites, indicating a level of specificity. nih.gov In some cases, heparin mimics the polyanionic structure of nucleic acids, enabling it to bind a wide range of DNA-binding proteins, including polymerases, transcription factors, and endonucleases. sigmaaldrich.com

The binding process often involves a "multivalent effect," where numerous individual ionic bonds between a single protein and the polysaccharide chain result in a much stronger and more stable interaction than would be expected from a simple ion-exchange process. portlandpress.com Furthermore, upon binding, both the protein and the heparin chain can undergo significant conformational changes, which contribute additional free energy to the binding reaction through the formation of hydrogen and van der Waals bonds. portlandpress.com

Table 1: Key Factors in Protein-Heparin Interaction
Interaction FactorDescriptionKey ComponentsReferences
Electrostatic Attraction The primary driving force for binding.Heparin's sulfate and carboxyl groups; Protein's lysine and arginine residues. portlandpress.comnih.gov
Structural Mimicry Heparin's structure can mimic other polyanionic molecules like DNA.Binds to DNA-binding proteins (e.g., polymerases, transcription factors). sigmaaldrich.com
Multivalent Effect Multiple low-affinity bonds create a high-avidity overall interaction.The long, repetitive structure of the heparin polysaccharide chain. portlandpress.com
Conformational Changes Binding induces structural shifts in both the protein and heparin.Leads to the formation of additional hydrogen and van der Waals bonds, stabilizing the complex. portlandpress.com

The specific pattern and degree of sulfation along the heparin chain are critical determinants of protein binding and biological specificity. researchgate.net Different sulfation patterns create unique binding sites that are recognized by different proteins. nih.gov While general electrostatic interactions are important, high-affinity, specific interactions often depend on a precise arrangement of sulfate groups.

A classic example of this specificity is the interaction between heparin and the serine protease inhibitor antithrombin (AT). This interaction is driven by a specific pentasaccharide sequence within the heparin chain that contains a rare 3-O-sulfated glucosamine (B1671600) residue (GlcNS3S). nih.govnih.gov This specific sulfation is essential for high-affinity binding to AT and its subsequent activation. nih.gov The surrounding sugar residues, such as a nonsulfated glucuronic acid, also play a crucial role in promoting this highly selective interaction. nih.gov While 6-O-sulfate groups may be less critical for the initial binding of some proteins like Fibroblast Growth Factor 2 (FGF2), they can be indispensable for the subsequent biological signaling events. nih.gov

Table 2: Influence of Specific Sulfation Sites on Protein Interaction
Sulfation PositionSignificance in Molecular RecognitionExample Protein InteractionReferences
3-O-Sulfation Creates a rare, high-affinity binding site crucial for specific biological activity.Essential for the specific, high-affinity binding of Antithrombin (AT). nih.govnih.gov
6-O-Sulfation Can be critical for promoting biological signaling after initial protein binding.Indispensable for promoting FGF2/FGFR signaling. nih.gov
2-O-Sulfation Contributes to the overall negative charge and is part of the common trisulfated disaccharide unit in heparin.Contributes to the binding of various growth factors and other heparin-binding proteins. nih.gov
N-Sulfation A fundamental modification in heparin that replaces N-acetyl groups, significantly increasing negative charge.A prerequisite for subsequent O-sulfation and epimerization, foundational for most protein interactions. portlandpress.comnih.gov

Heparin can act as an allosteric modulator, binding to a protein at one site to induce a conformational change that alters the protein's activity at a distant functional site. mdpi.com The activation of antithrombin (AT) is the most well-characterized example of this mechanism. nih.gov In its native state, AT is in a repressed conformation with low inhibitory activity. mdpi.comnih.gov

The binding of a specific heparin pentasaccharide sequence to the heparin-binding site on AT triggers a significant conformational shift. mdpi.com This allosteric activation involves a cascade of structural changes that propagate from the heparin-binding site to the reactive center loop (RCL) of the protein. nih.gov This change expels the RCL from within a part of the protein, making it fully accessible to target proteases like Factor Xa, thereby dramatically enhancing its anticoagulant activity. nih.govmdpi.com This process has been described using a "slingshot" model, where heparin binding acts as a trigger to disengage a molecular lock, releasing stored conformational energy and activating the protein. nih.gov

Enzyme-Substrate Specificity and Catalytic Mechanism Research

The structure and function of heparin are regulated by a host of enzymes that are responsible for both its biosynthesis and its degradation.

Bacterial heparinases are polysaccharide lyases that cleave heparin and heparan sulfate chains via a β-elimination mechanism. nih.govnih.gov This reaction involves the abstraction of a proton from the C5 carbon of a uronic acid residue, leading to the cleavage of the glycosidic bond and the formation of a C4-C5 double bond in the resulting uronic acid at the non-reducing end of the product. nih.govneb.com These enzymes are categorized based on their substrate specificity.

Heparinase I (EC 4.2.2.7) specifically cleaves highly sulfated regions of heparin that are rich in 2-O-sulfated iduronic acid (IdoA2S). It targets the linkage between an N-sulfated glucosamine and the adjacent uronic acid. nih.gov

Heparinase II has a broader specificity and can degrade both heparin and heparan sulfate. It cleaves linkages regardless of the specific uronic acid epimer (GlcA or IdoA) or sulfation pattern. nih.govnih.gov

Heparinase III (EC 4.2.2.8) preferentially degrades less sulfated heparan sulfate chains, showing a preference for linkages connected to glucuronic acid (GlcA) or iduronic acid (IdoA) residues that are not 2-O-sulfated. nih.gov

The catalytic mechanism for these lyases generally involves key amino acid residues, such as histidine and tyrosine, acting as a Brønsted base and acid to facilitate proton abstraction and donation during the elimination reaction. nih.gov

Table 3: Comparison of Bacterial Heparinases
EnzymeEC NumberPrimary SubstratePreferred Cleavage Site SpecificityCatalytic MechanismReferences
Heparinase I 4.2.2.7Highly sulfated HeparinCleaves linkages adjacent to IdoA2S within highly sulfated domains.β-Elimination nih.gov
Heparinase II N/AHeparin and Heparan SulfateBroad specificity, cleaves linkages in both highly and poorly sulfated regions.β-Elimination nih.govnih.gov
Heparinase III 4.2.2.8Heparan SulfateCleaves linkages in undersulfated regions, typically adjacent to non-2-O-sulfated uronic acids.β-Elimination nih.gov

The biosynthesis of heparin occurs in the Golgi apparatus through the concerted action of multiple enzymes that modify a precursor polysaccharide chain. nih.govpnas.org This precursor has a backbone of repeating glucuronic acid (GlcA) and N-acetylglucosamine (GlcNAc) units. unc.edu

The key modification enzymes include:

N-deacetylase/N-sulfotransferase (NDST): This bifunctional enzyme first removes acetyl groups from GlcNAc residues and then adds sulfate groups to the free amino groups. nih.gov

C5-Epimerase: This enzyme catalyzes the conversion of D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA) residues at the polymer level. nih.govnih.gov This conversion is critical as it introduces conformational flexibility into the polysaccharide chain. pnas.org The catalytic mechanism involves the abstraction of the C5 proton by a general base (e.g., Tyr578) and donation of a proton by a general acid (e.g., Glu499) to the opposite face of the uronic acid ring. pnas.org

Sulfotransferases (OSTs): A series of sulfotransferases add sulfate groups at specific positions. Uronosyl 2-O-sulfotransferase (2-OST) sulfates the C2 position of uronic acids, while 6-O-sulfotransferases (6-OSTs) and 3-O-sulfotransferases (3-OSTs) sulfate the C6 and C3 positions of glucosamine residues, respectively. nih.gov

Research indicates that some of these biosynthetic enzymes physically interact to form complexes. For instance, the C5-epimerase and the 2-O-sulfotransferase have been shown to form a complex, which may ensure the rapid and efficient 2-O-sulfation of the IdoA units immediately after they are generated by the epimerase. pnas.orgnih.gov The precise order of these enzymatic modifications is crucial for creating the final, biologically active heparin structure. unc.edu

Table 4: Key Enzymes in Heparin Biosynthesis
EnzymeFunctionSubstrateReferences
N-deacetylase/N-sulfotransferase (NDST) Removes acetyl groups and adds N-sulfate groups.GlcNAc residues in the precursor chain. nih.gov
C5-Epimerase Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA).GlcA residues in the modifying chain. nih.govpnas.org
2-O-Sulfotransferase (2-OST) Adds sulfate to the C2 position of uronic acids.GlcA or IdoA residues. nih.govpnas.org
6-O-Sulfotransferase (6-OST) Adds sulfate to the C6 position of glucosamine.GlcN residues. nih.gov
3-O-Sulfotransferase (3-OST) Adds sulfate to the C3 position of glucosamine.GlcN residues. nih.gov

Fundamental Research on Heparin's Influence in In Vitro Protein Aggregation Phenomena

Heparin, a highly sulfated glycosaminoglycan, demonstrates a paradoxical influence on protein aggregation in vitro, capable of both promoting and inhibiting this phenomenon. umass.edu This dual role is contingent on a variety of factors including the specific protein, pH, ionic strength, and the stoichiometry of the heparin-protein complex. umass.eduresearchgate.net The primary mechanism governing these interactions is electrostatic, stemming from heparin's nature as a highly negatively charged polyanion. nih.gov

Inhibition and Reversal of Protein Aggregation:

Research has shown that heparin can inhibit and even reverse the aggregation of several proteins. For instance, studies using turbidimetry and dynamic light scattering (DLS) have demonstrated heparin's ability to prevent and dissolve aggregates of bovine serum albumin (BSA), β-lactoglobulin, and Zn-insulin, particularly at a pH near the protein's isoelectric point and at low ionic strength. umass.eduresearchgate.net The proposed mechanism for this inhibitory effect involves the formation of soluble complexes between heparin and the protein molecules or their early-stage aggregates. researchgate.net By binding to these species, heparin can prevent their further assembly into larger, insoluble aggregates, potentially through intercomplex repulsion. umass.edu

Promotion of Protein Aggregation and Amyloid Fibril Formation:

Conversely, heparin has been widely implicated in the acceleration of protein aggregation and the formation of amyloid fibrils, which are associated with a range of human diseases. nih.gov In vitro studies have consistently shown that heparin can induce or enhance the aggregation of proteins such as Aβ peptides (linked to Alzheimer's disease), tau protein, and α-synuclein (associated with Parkinson's disease). nih.govacs.org

Kinetic studies on the thermal aggregation of BSA in the presence of heparin revealed a significant increase in aggregation, characterized by an increase in absorbance and a reduction or elimination of the lag phase. nih.gov This suggests that heparin can accelerate the aggregation process, potentially through a "downhill polymerization" mechanism. researchgate.net Spectroscopic analyses, including Thioflavin T (ThT) and 8-Anilino-1-naphthalenesulfonic acid (ANS) fluorescence binding assays, have confirmed the formation of both amyloid-like fibrils and amorphous aggregates of BSA in the presence of heparin. researchgate.net Furthermore, circular dichroism measurements have indicated considerable changes in the secondary and tertiary structures of proteins upon interaction with heparin. nih.gov

The binding of heparin to proteins, which drives aggregation, is understood to be primarily an exothermic process, driven by electrostatic interactions between the negatively charged sulfate and carboxylate groups of heparin and positively charged amino acid residues on the protein surface. researchgate.net

ProteinObserved Effect of HeparinKey Conditions/FindingsTechniques Used
Bovine Serum Albumin (BSA)Inhibition/Reversal and PromotionInhibition observed near pI and low ionic strength. umass.eduresearchgate.net Promotion of thermal aggregation at 60°C. nih.govTurbidimetry, DLS, ThT/ANS Fluorescence, Circular Dichroism umass.eduresearchgate.netnih.gov
β-lactoglobulinInhibition/ReversalEffective near the protein's isoelectric point and at low ionic strength. umass.eduresearchgate.netTurbidimetry, DLS umass.eduresearchgate.net
Zn-insulinInhibition/ReversalHeparin can reverse existing aggregates under specific pH and ionic strength conditions. umass.eduresearchgate.netTurbidimetry umass.edu
Amyloid-β (Aβ) peptidesPromotionAccelerates the formation of amyloid fibrils. nih.govSpectroscopic Methods nih.gov
Tau proteinPromotionIncreases the aggregation of tau, a key protein in Alzheimer's disease. nih.govIn vitro aggregation assays nih.gov
α-synucleinPromotionInduces amyloid formation in the main aggregating protein in Parkinson's disease. nih.govIn vitro aggregation assays nih.gov
Prion Protein (PrP)Promotion and InhibitionCan promote aggregation, but also increase thermal stability and impair fibrillization under certain conditions. umass.edunih.govReal-Time Quaking-Induced Conversion (RT-QuIC) nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Heparin Ammonium Salt Complexes

Computational chemistry and molecular dynamics (MD) simulations have provided invaluable molecular-level insights into the mechanisms by which heparin interacts with proteins and peptides to modulate their aggregation. nih.govescholarship.org These in silico approaches allow for the detailed examination of the conformational dynamics and binding energetics that are often difficult to capture through experimental methods alone. nih.gov

MD simulations have revealed an intricate process where heparin can act as a scaffold, accelerating peptide assembly by first "gathering" peptide molecules and then facilitating their organization. nih.govacs.org This suggests that heparin does not function as a simple, static template but is dynamically coupled to the peptides, forming a composite protofilament structure. escholarship.orgacs.org The primary forces driving the formation of these heparin-protein complexes are electrostatic interactions, specifically salt bridges between the anionic sulfate groups of heparin and cationic residues on the protein. rsc.org

A critical factor in heparin's ability to promote fibril formation is its conformational flexibility. nih.gov Simulations where the heparin molecule was artificially restrained in a rigid, extended form showed that while peptides would still localize onto the heparin chain, they failed to organize into the ordered structures characteristic of amyloid fibrils. acs.org This highlights that the dynamic nature of the heparin chain is essential for its role in facilitating amyloidogenesis. nih.gov

The stoichiometry, or the molar ratio of heparin to peptide, is another crucial parameter that dictates the outcome of the interaction. nih.gov Simulations and experimental data suggest that low heparin-to-peptide ratios tend to accelerate fibril formation. nih.gov Conversely, higher molar ratios can lead to the inhibition of aggregation, likely due to the saturation of binding sites and increased electrostatic repulsion between the heparin-coated peptides. nih.gov

Coarse-grained (CG) MD simulations, which allow for the study of larger systems over longer timescales, have further elucidated these mechanisms. rsc.org These models have shown that heparin's interaction with amyloidogenic peptides, such as fragments of Aβ, promotes the formation of stable, beta-sheet-rich domains within peptide oligomers, a key step in fibril formation. rsc.orgrsc.org Computational methods are also employed to systematically search protein surfaces to identify potential heparin-binding sites, aiding in the design of experiments and the interpretation of results. nih.gov

Simulation FocusKey FindingsComputational Method
Heparin-KLVFFA Peptide AssemblyHeparin "gathers" and assembles peptides; its flexibility is essential for this role. nih.govacs.orgMolecular Dynamics (MD) nih.gov
Heparin-Aβ16–22 Peptide AggregationPromoted long-lived, beta-sheet-rich domains in peptide oligomers. rsc.orgCoarse-Grained (CG) MD rsc.org
Heparin-βII-tryptase InteractionHeparin stabilizes the protein structure primarily through salt bridge interactions. rsc.orgMolecular Docking and MD rsc.org
General Heparin-Protein BindingThe molar ratio of heparin to protein is critical; low ratios promote aggregation while high ratios can inhibit it. nih.govMD Simulations nih.gov
Identification of Heparin-Binding SitesAutomated docking methods can systematically search protein surfaces to predict binding sites. nih.govComputational Docking nih.gov

Methodological Development and Research Applications Beyond Direct Physiological Use

Optimization of Heparin Ammonium (B1175870) Salt Isolation and Purification Protocols for Research Purity

Achieving high purity of heparin ammonium salt is critical for its use in sensitive research applications. Methodological advancements have focused on selective precipitation and efficient chromatographic techniques to isolate heparin from complex biological mixtures, such as porcine intestinal mucosa, and refine it to a research-grade standard.

Quaternary Ammonium Salt Precipitation as a Research Isolation Tool

Quaternary ammonium salts are pivotal reagents for the selective precipitation of heparin from crude animal tissue extracts. These cationic detergents form a water-insoluble complex with the highly anionic heparin polysaccharide, effectively separating it from less anionic materials like proteins and nucleic acids that remain in solution google.com. The selectivity of this process is a key advantage, allowing for the targeted isolation of heparin google.com.

The process involves mixing an aqueous solution of a quaternary ammonium salt, such as benzethonium chloride, with the heparin-containing extract google.commdpi.com. This reaction leads to the formation of a heparin-quaternary ammonium salt complex that precipitates out of the solution google.comgoogle.com. The efficiency of this precipitation is dependent on factors like salt concentration, pH, and temperature, which must be carefully controlled to maximize yield and purity mdpi.com. Once the complex is isolated, the heparin can be recovered by dissociating the complex using a high concentration salt solution, such as sodium chloride, followed by precipitation of the heparin with an organic solvent like methanol mdpi.com. Research shows that further washing steps with specific salt concentrations can selectively remove impurities like dermatan sulfate (B86663) and nucleic acids from the precipitated complex, significantly enhancing the purity of the final heparin product googleapis.com.

Quaternary Ammonium SaltKey CharacteristicsApplication in Heparin Isolation
Benzethonium ChlorideForms a key intermediate, heparin benzethonium salt, which is crucial for subsequent chemical modifications. google.comnih.govWidely used for initial precipitation from crude extracts. The purity of this intermediate is critical for downstream processes. google.com
General Quaternary Ammonium Salts (e.g., Hyamine® 1622)Forms a water-insoluble complex with heparin, enabling its separation from other biomolecules. google.comresearchgate.netAdded directly to digestion mixtures for heparin capture; the complex is later dissociated with concentrated salt solutions. mdpi.com
Table 1: Quaternary Ammonium Salts Used in Heparin Precipitation for Research Purification.

Development of Efficient Chromatographic Purification Schemes for Academic Research

Following initial precipitation, chromatographic methods are essential for achieving the high degree of purity required for research applications. Ion-exchange and affinity chromatography are the most prominent techniques.

Anion-Exchange Chromatography: This technique separates molecules based on charge. Heparin, with its high negative charge density from sulfate and carboxylic acid groups, binds strongly to positively charged anion-exchange resins like Diethylaminoethyl (DEAE)-cellulose nih.govwikipedia.org. The purification process involves loading the partially purified heparin solution onto a DEAE-cellulose column. Impurities with weaker negative charges are washed away, while heparin remains bound. A stepped or linear gradient of increasing salt concentration (e.g., sodium chloride) is then used to elute the bound heparin nih.govnih.gov. This method can successfully separate commercial heparin into subfractions with different biological activities and purities nih.gov. The robust nature and compatibility of DEAE-cellulose with various buffer systems make it a versatile tool for both protein and nucleic acid purification biophoretics.com.

Affinity Chromatography: This highly specific method utilizes a stationary phase with a covalently immobilized ligand that has a specific affinity for the target molecule. For heparin-binding proteins, heparin itself is used as the ligand nih.govcytivalifesciences.com. Conversely, to purify heparin, immobilized antithrombin III can be used. This technique is also instrumental in purifying various biomolecules that interact with heparin, including growth factors, coagulation factors, and DNA-binding proteins cytivalifesciences.comresearchgate.net. The strong, specific interaction allows for high-resolution separation. Elution is typically achieved by altering the ionic strength or pH to disrupt the binding interaction cytivalifesciences.comnih.gov.

Chromatographic MethodStationary Phase (Resin)Principle of SeparationCommon Elution Strategy
Anion-Exchange ChromatographyDEAE-Cellulose nih.govnih.govSeparation based on the net negative charge. Heparin binds strongly due to its high charge density. nih.govwikipedia.orgIncreasing salt concentration gradient (e.g., NaCl). nih.gov
Affinity ChromatographyHeparin-Sepharose nih.govSpecific binding interaction between heparin and target proteins (e.g., antithrombin III, growth factors). cytivalifesciences.comresearchgate.netIncreasing salt concentration gradient or pH change. nih.gov
Table 2: Common Chromatographic Schemes for Heparin Purification in Research.

This compound as a Standard and Reagent in Laboratory Research Assays

Highly purified this compound serves as an indispensable tool in glycosaminoglycan research and fundamental biochemical and cellular studies.

Analytical Reference Standards in Glycosaminoglycan Research

In the field of glycosaminoglycan (GAG) analysis, well-characterized reference standards are essential for the identification and quantification of biological samples. Purified this compound is used as a standard in various analytical techniques. For instance, in High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, the known structure and properties of the heparin standard allow for the characterization of unknown GAG samples by comparing retention times and spectral data.

Application in In Vitro Biochemical and Cellular Systems for Fundamental Studies

This compound is widely used in vitro to investigate fundamental biological processes.

Protein-Binding Assays: A classic application is in the study of the interaction between heparin and antithrombin III, a key mechanism in blood coagulation. In vitro binding assays, such as crossed immunoelectrophoresis and surface plasmon resonance, utilize heparin to characterize the binding kinetics and conformational changes of antithrombin and its mutants nih.govmdpi.com. Blocking the heparin-binding site of antithrombin has been shown to abolish its antiangiogenic activity in endothelial cell assays, demonstrating the importance of this interaction nih.gov.

Cell Culture Systems: In cell culture, heparin is often added to the media to stabilize labile growth factors, such as Fibroblast Growth Factor-2 (FGF-2) nih.gov. FGF-2 is highly unstable in culture media, but the addition of heparin prevents its degradation, leading to more consistent and potent effects on cell growth and differentiation nih.gov. Heparin can also reduce cell aggregation in suspension cultures, promoting healthier cell populations for research and production researchgate.net. Furthermore, exogenous heparin has been shown to influence cell behavior, including adhesion and migration, by interacting with cellular signaling pathways spandidos-publications.com.

Development of Advanced Biomaterials Incorporating Heparin Scaffolds for Research Purposes

The unique biological activities of heparin have led to its incorporation into advanced biomaterials for research in tissue engineering and regenerative medicine. These heparin-based scaffolds and hydrogels are designed to mimic the natural extracellular matrix (ECM) and provide a controlled microenvironment for studying and directing cellular behavior.

Heparin is integrated into biomaterials through various strategies, including physical blending, layer-by-layer assembly, and covalent conjugation nih.gov. These heparinized materials can sequester and stabilize heparin-binding growth factors, such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), creating a reservoir for their sustained and localized release nih.govnih.govnih.gov.

For research purposes, these biomaterials are invaluable for:

Tissue Engineering: Heparin-based scaffolds promote cellular adhesion, proliferation, and differentiation, facilitating research into the regeneration of tissues like bone, cartilage, and blood vessels omicsonline.orgbohrium.com.

Controlled Release Studies: Heparin-functionalized hydrogels serve as platforms to study the controlled delivery of therapeutic proteins. The release kinetics can be tuned by altering the hydrogel's properties, allowing researchers to investigate the effects of sustained growth factor presentation on processes like angiogenesis nih.govnih.govmdpi.com.

Drug Delivery Systems: Nanoparticles and other nanocarriers functionalized with heparin are being developed to enhance the stability and cellular uptake of therapeutic molecules in preclinical cancer research nih.gov.

The development of these advanced biomaterials provides powerful tools for fundamental research, enabling the investigation of complex biological processes in a controlled, three-dimensional context researchgate.netrsc.org.

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